molecular formula C18H28N4O3S B5505594 (4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide

(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No. B5505594
M. Wt: 380.5 g/mol
InChI Key: DWSWREQYROOIAL-SJORKVTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide is a useful research compound. Its molecular formula is C18H28N4O3S and its molecular weight is 380.5 g/mol. The purity is usually 95%.
The exact mass of the compound (4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide is 380.18821194 g/mol and the complexity rating of the compound is 654. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of derivatives of 1H-pyrazole and pyrazolo[1,5-a]pyrimidine with potential cytotoxic activity against Ehrlich Ascites Carcinoma cells was reported by Hassan, Hafez, and Osman (2014) (Hassan, Hafez, & Osman, 2014).
  • Ahmad et al. (2019) synthesized derivatives of 2-amino-6-benzyl-4-phenyl-4,6-dihydrobenzo[c]pyrano[2,3-e][1,2]thiazine with monoamine oxidase inhibitory activity, including molecular docking analysis (Ahmad et al., 2019).
  • Patel et al. (2020) developed substituted 4-{1-aza-2-[(aryl) amino)]}-3-methyl-2-pyrazolin-5-ones with evaluated antifeedant activity against agricultural pests (Patel, Singh, Mandal, & Singh, 2020).

Antimicrobial Activity

  • El‐Emary, Al-muaikel, and Moustafa (2002) researched new heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole with antimicrobial properties (El‐Emary, Al-muaikel, & Moustafa, 2002).
  • Akula, Chandrul, and Dvrn (2019) explored novel 3,4-disubstituted pyrazole derivatives for their antimicrobial activity (Akula, Chandrul, & Dvrn, 2019).
  • Dobaria, Patel, and Parekh (2003) synthesized pyrazoline and isoxazole derivatives with potential antimicrobial agents (Dobaria, Patel, & Parekh, 2003).

Antitubercular and Anti-inflammatory Properties

  • Ahmad, Husain, Khan, Mujeeb, and Bhandari (2016) developed pyrazoline derivatives with antibacterial, antifungal, and antitubercular activities (Ahmad, Husain, Khan, Mujeeb, & Bhandari, 2016).
  • Kendre, Landge, and Bhusare (2015) prepared derivatives with anti-bacterial and antifungal activities, with some selected compounds also screened for anti-inflammatory activity (Kendre, Landge, & Bhusare, 2015).

properties

IUPAC Name

1-[(4aR,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-3-(4-methylpyrazol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O3S/c1-14(2)4-6-20-8-9-22(17-13-26(24,25)12-16(17)20)18(23)5-7-21-11-15(3)10-19-21/h4,10-11,16-17H,5-9,12-13H2,1-3H3/t16-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSWREQYROOIAL-SJORKVTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCC(=O)N2CCN(C3C2CS(=O)(=O)C3)CC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(N=C1)CCC(=O)N2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)CC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4aR,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-3-(4-methylpyrazol-1-yl)propan-1-one

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